molecular formula C11H20Cl2N4O B2672697 N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride CAS No. 2243510-50-9

N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride

Cat. No.: B2672697
CAS No.: 2243510-50-9
M. Wt: 295.21
InChI Key: OSAHAVMRBJIESQ-JXGSBULDSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the imidazole ring is a five-membered ring with two nitrogen atoms . These structures are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, both pyrrolidine and imidazole rings can be synthesized through various methods . For example, 1-methylimidazole can be synthesized through acid-catalyzed methylation of imidazole by methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1-methylimidazole, which is part of this compound, is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .

Scientific Research Applications

Molecular Design and Pharmacological Application

K. Shibuya et al. (2018) described a molecular design process for enhancing the aqueous solubility and oral absorption of compounds similar to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide. They introduced a piperazine unit to improve these properties in a compound aimed at inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This approach indicates a potential strategy for enhancing the drug delivery capabilities of N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride (Shibuya et al., 2018).

Chemical Synthesis Techniques

M. A. Kavina et al. (2018) and S. Lindström (1995) explored methods related to the synthesis of imidazole compounds. While not directly related to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride, their research on synthesizing dihydro-5H-pyrrolo[1,2-a]imidazole derivatives and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, respectively, might offer insights into synthetic methodologies that could be applicable (Kavina et al., 2018); (Lindström, 1995).

Potential Biological Activities

The research by E. Klimova et al. (2013) and R. Adamiak et al. (1985) delves into the interactions and potential biological activities of compounds with structural similarities to N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide; dihydrochloride. Klimova's study on the reaction of tautomeric amidines and Adamiak's investigation into the formation of fluorescent N-/purin-6-yl/pyridinium salts may provide useful information on the reactivity and potential applications of the compound (Klimova et al., 2013); (Adamiak et al., 1985).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with imidazole and pyrrolidine rings have biological activity, so it’s possible that this compound could interact with biological targets .

Properties

IUPAC Name

N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-8(16)14-4-9-3-12-5-10(9)11-6-13-7-15(11)2;;/h6-7,9-10,12H,3-5H2,1-2H3,(H,14,16);2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHAVMRBJIESQ-JXGSBULDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CNCC1C2=CN=CN2C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CNC[C@H]1C2=CN=CN2C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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